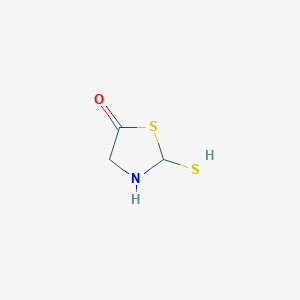
Bis-benzyl-titanium-(IV)-dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-benzyl-titanium-(IV)-dichloride: is an organometallic compound that features a titanium center bonded to two benzyl groups and two chloride ions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis-benzyl-titanium-(IV)-dichloride typically involves the reaction of titanium tetrachloride with benzyl magnesium chloride or benzyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction can be represented as follows:
TiCl4+2C6H5CH2MgCl→Ti(CH2C6H5)2Cl2+2MgCl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Bis-benzyl-titanium-(IV)-dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and benzyl chloride.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The benzyl groups can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Titanium dioxide and benzyl chloride.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various substituted titanium compounds depending on the ligands used.
科学的研究の応用
Chemistry: Bis-benzyl-titanium-(IV)-dichloride is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its ability to activate small molecules makes it valuable in synthetic chemistry.
Biology and Medicine: Research is ongoing to explore the potential biological applications of this compound. Its unique properties may offer opportunities for developing new therapeutic agents or diagnostic tools.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its catalytic properties are harnessed to improve the efficiency of chemical processes.
作用機序
The mechanism by which bis-benzyl-titanium-(IV)-dichloride exerts its effects involves the coordination of the titanium center with various substrates. The titanium center can activate small molecules, facilitating their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Bis-cyclopentadienyl-titanium-(IV)-dichloride (Titanocene dichloride): This compound features cyclopentadienyl ligands instead of benzyl groups. It is widely used in catalysis and has been studied for its anticancer properties.
Bis-phenyl-titanium-(IV)-dichloride: Similar to bis-benzyl-titanium-(IV)-dichloride but with phenyl groups. It exhibits different reactivity and applications.
Uniqueness: this compound is unique due to the presence of benzyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific catalytic applications that other titanium compounds may not be able to perform as effectively.
特性
IUPAC Name |
dichlorotitanium;methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H7.2ClH.Ti/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H;/q2*-1;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJGCAZCCLODBH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.Cl[Ti]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2Ti-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

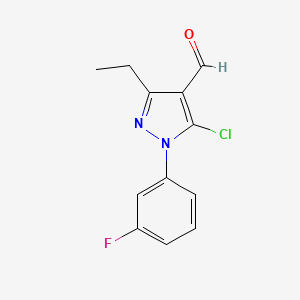
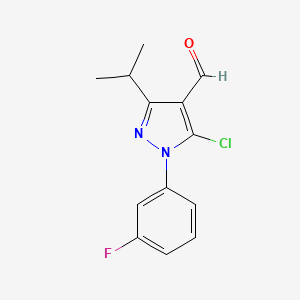
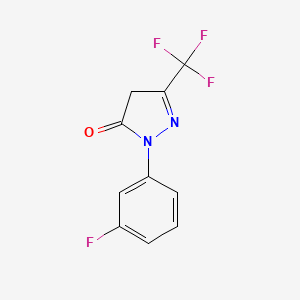

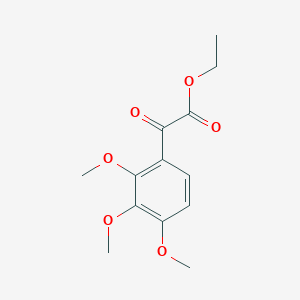
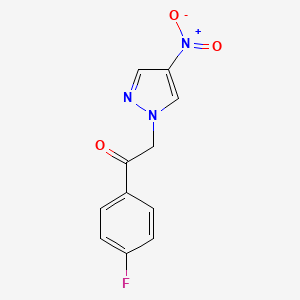
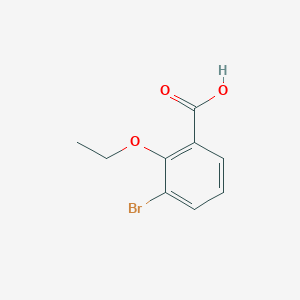
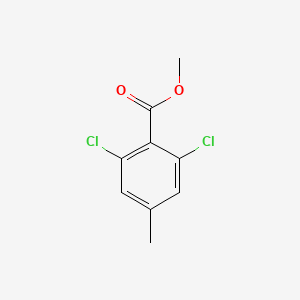
![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)
![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)

![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)
